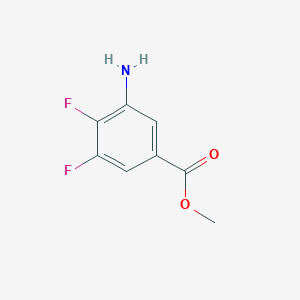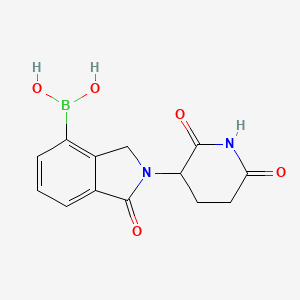![molecular formula C9H15NO2 B13464797 3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13464797.png)
3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a spiro junction connecting two rings, one of which contains a nitrogen atom. The presence of a hydroxy group and a ketone group further adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the hydroxy and ketone functionalities. The reaction conditions often require the use of strong bases or acids, along with specific temperature and pressure controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts to enhance reaction rates and selectivity is common. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone group can produce an alcohol.
Scientific Research Applications
3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and ketone groups can form hydrogen bonds with active sites, while the spirocyclic structure provides a rigid framework that can influence binding affinity and specificity. The nitrogen atom can participate in protonation-deprotonation equilibria, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyspiro[3.3]heptan-2-one: Similar spirocyclic structure but lacks the nitrogen atom.
Spiro[3.3]heptan-2-one: Similar core structure but without the hydroxy and ketone functionalities.
Uniqueness
3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one is unique due to the combination of its spirocyclic core, hydroxy group, ketone group, and nitrogen atom. This combination of functional groups and structural features provides a versatile platform for chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-(2-hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C9H15NO2/c1-8(2,12)6-7(11)10-9(6)4-3-5-9/h6,12H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
IOHXSFFNPWSPFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1C(=O)NC12CCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



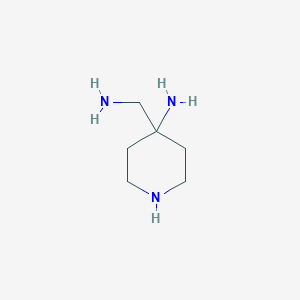

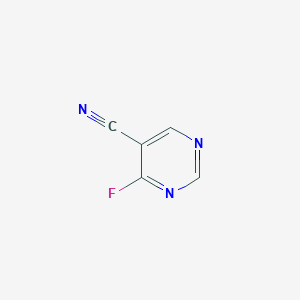
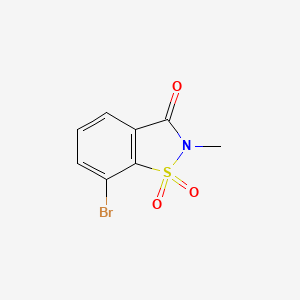
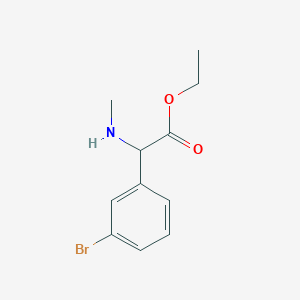
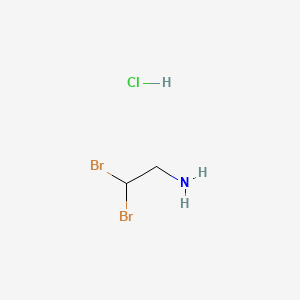
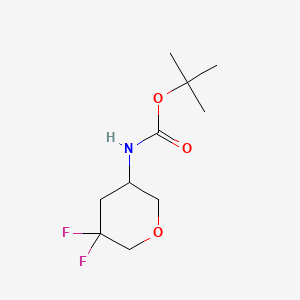
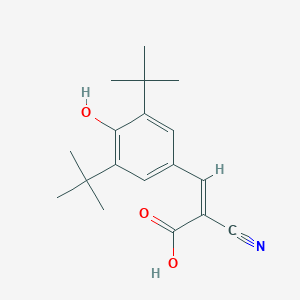
![Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13464785.png)
![2-Azabicyclo[3.1.1]heptan-4-amine](/img/structure/B13464790.png)
